N-[1-(Furan-2-yl)ethyl]-6-methylpyridin-3-amine N-[1-(Furan-2-yl)ethyl]-6-methylpyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17791174
InChI: InChI=1S/C12H14N2O/c1-9-5-6-11(8-13-9)14-10(2)12-4-3-7-15-12/h3-8,10,14H,1-2H3
SMILES:
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol

N-[1-(Furan-2-yl)ethyl]-6-methylpyridin-3-amine

CAS No.:

Cat. No.: VC17791174

Molecular Formula: C12H14N2O

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(Furan-2-yl)ethyl]-6-methylpyridin-3-amine -

Specification

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
IUPAC Name N-[1-(furan-2-yl)ethyl]-6-methylpyridin-3-amine
Standard InChI InChI=1S/C12H14N2O/c1-9-5-6-11(8-13-9)14-10(2)12-4-3-7-15-12/h3-8,10,14H,1-2H3
Standard InChI Key NSNJKRYSLAXTNM-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(C=C1)NC(C)C2=CC=CO2

Introduction

Structural and Molecular Characteristics

The molecular architecture of N-[1-(furan-2-yl)ethyl]-6-methylpyridin-3-amine integrates two heteroaromatic systems: a furan ring and a pyridine ring. The furan component contributes electron-rich π-systems, while the pyridine moiety introduces basicity and hydrogen-bonding capabilities. The ethylamine linker positions the methyl group at the pyridine’s 6-position, influencing steric and electronic interactions .

Key structural features include:

  • Furan Ring: A five-membered oxygen-containing heterocycle with conjugated double bonds, enhancing reactivity toward electrophilic substitution .

  • Pyridine Ring: A six-membered nitrogen-containing aromatic ring, providing a site for hydrogen bonding and metal coordination.

  • Ethylamine Bridge: A flexible spacer that modulates molecular conformation and solubility .

Comparative analysis with N-(furan-2-ylmethyl)-6-methylpyridin-3-amine (CAS: 1503686-39-2) reveals that the ethyl substituent in the former increases molecular weight by 14.02 g/mol and alters steric bulk, potentially affecting biological activity .

SolventHeating MethodTime (min)Yield (%)
i-PrOHReflux2575
EtOHReflux3067
1,4-DioxaneReflux3270

Mechanistically, the reaction may proceed via ethoxyimine intermediates or direct condensation, depending on reagent addition order .

Analytical Characterization

Structural confirmation of N-[1-(furan-2-yl)ethyl]-6-methylpyridin-3-amine relies on advanced spectroscopic and chromatographic techniques:

  • NMR Spectroscopy: 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify proton environments and carbon hybridization states, distinguishing E/Z isomers .

  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (202.25 g/mol) and fragmentation patterns.

  • HPLC: Assesses purity (>95% recommended for pharmacological studies).

Challenges and Future Directions

Despite its promise, N-[1-(furan-2-yl)ethyl]-6-methylpyridin-3-amine faces challenges:

  • Synthetic Scalability: Multi-step routes requiring stringent anhydrous conditions complicate large-scale production .

  • Isomer Stability: E/Z equilibria in solution necessitate careful storage and handling .

  • Biological Testing: Empirical data on toxicity, pharmacokinetics, and mechanism of action are lacking.

Future research should prioritize:

  • Derivatization to enhance bioavailability.

  • Metal complexation to amplify bioactivity .

  • In vivo studies to validate preclinical potential.

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